molecular formula C15H20N2O2 B1305891 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one CAS No. 333419-39-9

3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one

Cat. No. B1305891
M. Wt: 260.33 g/mol
InChI Key: OCJPLOHJEQMZLX-UHFFFAOYSA-N
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Description

The compound "3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one" is a derivative of quinolin-2-one, which is a scaffold present in various biologically active molecules. The quinolin-2-one derivatives have been extensively studied due to their potential therapeutic applications, including their roles as inhibitors of phosphodiesterase, anticancer agents, and positive inotropic agents .

Synthesis Analysis

The synthesis of quinolin-2-one derivatives can be achieved through various methods. For instance, a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides has been used to synthesize trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones . Another approach utilizes Pd-catalyzed cross-coupling reactions and cyclization to construct the pyrrole ring, starting from 4-hydroxyquinolin-2(1H)-ones . Additionally, a one-pot synthesis involving sequential Ugi-"click"-Knoevenagel condensations has been employed to create 3-triazolyl-quinolin-2-(1H)-ones .

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the presence of a quinoline core, which can be further modified at various positions to enhance biological activity. For example, the introduction of alkyl, alkoxy, or halogen substituents at the 5-, 6-, 7-, and 8-positions has been shown to enhance the inhibitory activity of these compounds against cAMP phosphodiesterase and platelet aggregation .

Chemical Reactions Analysis

Quinolin-2-one derivatives can undergo various chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization, to form complex heterocyclic structures . These reactions are often facilitated by the use of catalysts such as triethylamine, palladium, or copper(I) ions, and can be performed under eco-friendly conditions, such as in water or via microwave irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, stability, and reactivity. For instance, the synthesis of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones has led to compounds with significant biological activities, including inhibition of topoisomerase II and antiproliferative activity upon UVA irradiation . Furthermore, the alkylation and acylation of these derivatives have been investigated to explore their antiallergic activity .

properties

IUPAC Name

3-[(3-hydroxypropylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-4-5-12-8-13(9-16-6-3-7-18)15(19)17-14(12)11(10)2/h4-5,8,16,18H,3,6-7,9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPLOHJEQMZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168923
Record name 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one

CAS RN

333419-39-9
Record name 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333419-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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